Z-Ala-Ser methyl ester, chemically known as Methyl ((benzyloxy)carbonyl)-L-serinate, is a derivative of the amino acid serine, featuring a benzyloxycarbonyl protecting group. This compound is characterized by its molecular formula and a molecular weight of approximately 253.25 g/mol. The structure includes a methyl ester group, which enhances its solubility and reactivity in various
These reactions are significant for synthesizing more complex peptides and bioactive compounds .
Z-Ala-Ser methyl ester exhibits biological activities that are largely attributed to its serine component. Serine is known for its role in protein synthesis and enzymatic functions. The methyl ester form can enhance the permeability of serine across cell membranes, potentially improving its bioavailability for therapeutic applications. Additionally, derivatives of serine have been studied for their antimicrobial properties, indicating that Z-Ala-Ser methyl ester may possess similar effects .
The synthesis of Z-Ala-Ser methyl ester typically involves several key steps:
For example, one method includes dissolving Z-Gly-Ser-OMe in dimethylformamide with activating agents to facilitate the coupling reaction with other amino acids .
Z-Ala-Ser methyl ester has various applications in:
Interaction studies involving Z-Ala-Ser methyl ester often focus on its binding affinity with enzymes or receptors relevant to metabolic pathways. Research indicates that compounds with similar structures can interact with specific proteins involved in cellular signaling or metabolic processes, potentially leading to therapeutic effects. For instance, studies on related serine derivatives have shown their ability to modulate enzyme activity and influence biochemical pathways .
Several compounds share structural similarities with Z-Ala-Ser methyl ester, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzyl ((benzyloxy)carbonyl)-L-serinate | 21209-51-8 | 0.98 |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | 1.00 |
(S)-Benzyl (2-oxooxetan-3-yl)carbamate | 26054-60-4 | 0.97 |
Z-Ala-Ser methyl ester stands out due to its specific combination of the alanine and serine components along with the benzyloxycarbonyl protection group, which influences both its reactivity and biological properties. This unique structure allows it to participate effectively in peptide synthesis while potentially exhibiting distinct biological activities compared to other similar compounds.